molecular formula C15H12O4 B7819597 Emodin anthrone CAS No. 491-61-2

Emodin anthrone

Cat. No.: B7819597
CAS No.: 491-61-2
M. Wt: 256.25 g/mol
InChI Key: LAJSXCAVRQXZIO-UHFFFAOYSA-N
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Description

Emodin anthrone is a member of the class of anthracenones that is anthracen-9(10H)-one which carries a methyl group at position 6 and hydroxy groups at positions 1, 3 and 8, respectively. It is an intermediate precursor in the synthesis of hypericin. It has a role as a fungal metabolite. It is an anthracenone and a member of phenols.
emodin-9-anthrone is a natural product found in Rhamnus prinoides, Paeonia emodi, and Rumex acetosa with data available.

Scientific Research Applications

Pharmacological Properties and Mechanisms

  • Anticancer Activity : Emodin exhibits significant anticancer properties. It has shown effectiveness in inhibiting the growth of various cancer cell lines including hepatocellular carcinoma, pancreatic, breast, colorectal, leukemia, and lung cancers. Its mechanism involves interaction with molecular targets such as NF-κB, HER2/neu, and AKT/mTOR, highlighting its role in cancer treatment (Shrimali et al., 2013).

  • Anti-Inflammatory and Antimicrobial Effects : Emodin demonstrates notable anti-inflammatory effects, evidenced in various models of inflammation including pancreatitis and arthritis. It also exhibits antimicrobial activities, indicating its potential in treating infections (Dong et al., 2016).

  • Cardiovascular Benefits : There's growing evidence of emodin's positive impact on cardiovascular diseases. It shows promise in addressing pathological processes such as inflammation, apoptosis, and myocardial fibrosis, suggesting potential as a therapeutic drug for cardiovascular conditions (Guo et al., 2022).

  • Neuroprotective and Hepatoprotective Effects : Emodin has been found to exhibit neuroprotective and hepatoprotective activities, offering potential therapeutic applications for neurodegenerative diseases and liver-related ailments (Cui et al., 2020).

  • Apoptosis Induction in Cancer Cells : Studies have shown that emodin can induce apoptosis in cancer cells, particularly through caspase-dependent pathways, emphasizing its role in cancer cell regulation and potential therapeutic application in oncology (Srinivas et al., 2003).

Properties

IUPAC Name

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJSXCAVRQXZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197684
Record name Emodin anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-60-1
Record name 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin anthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin anthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN-9-ANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 258 °C
Record name Emodinanthranol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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